

Natural Sources of Methyl 14-methylpentadecanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 14-methylpentadecanoate

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Introduction

Methyl 14-methylpentadecanoate, an iso-branched chain fatty acid methyl ester, has garnered increasing interest within the scientific community due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, quantitative data where available, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways and mechanisms of action.

Natural Occurrences of Methyl 14-methylpentadecanoate

Methyl 14-methylpentadecanoate has been identified in a diverse range of organisms, from marine life and bacteria to terrestrial plants and microalgae. Its precursor, 14-methylpentadecanoic acid, is also found in various natural sources.

Quantitative Data

The concentration of **Methyl 14-methylpentadecanoate** varies significantly among different natural sources. The following table summarizes the available quantitative data.

Natural Source	Sample Type	Analytical Method	Concentration of Methyl 14-methylpentadecanoate	Reference(s)
Bergenia ciliata	Methanolic flower extract	GC-MS	3.77% of total extract	[1] [2]
Vancomycin-resistant Staphylococcus aureus (VRSA)	Biofilm matrix (silicon surface)	GC-MS	8.17% of total Fatty Acid Methyl Esters (FAMES)	[3]
Vancomycin-resistant Staphylococcus aureus (VRSA)	Biofilm matrix (nylon surface)	GC-MS	8.74% of total FAMES	[3]
Vancomycin-resistant Staphylococcus aureus (VRSA)	Biofilm matrix (glass surface)	GC-MS	10.57% of total FAMES	[3]
Svenzea zeai (Marine Sponge)	Fatty acyl component of zeamide	Not specified	Present, but specific quantity not provided	[4]
Azadirachta indica (Neem)	Leaf extract	GC-MS	Present, but specific quantity not provided	[3]
Chlorella vulgaris (Microalga)	Not specified	Not specified	Present, but specific quantity not provided	
Haematococcus pluvialis (Microalga)	Not specified	Not specified	Present, but specific quantity not provided	[5] [6] [7]

Experimental Protocols

The identification and quantification of **Methyl 14-methylpentadecanoate** from natural sources typically involve lipid extraction, transesterification to form fatty acid methyl esters (FAMES), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Biological Samples

Objective: To extract total lipids from a given biological matrix.

Methodology (based on Folch et al.):

- **Homogenization:** Homogenize a known weight of the sample (e.g., 1 gram of plant material or microbial biomass) in a 2:1 (v/v) mixture of chloroform and methanol.
- **Phase Separation:** Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.
- **Lipid Recovery:** Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is carefully collected.
- **Solvent Evaporation:** The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMES)

Objective: To convert the fatty acids within the lipid extract to their more volatile methyl esters for GC-MS analysis.

Methodology (Acid-Catalyzed Transesterification):

- **Reaction Setup:** To the dried lipid extract, add a solution of 1-2% sulfuric acid in methanol.
- **Heating:** The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours).
- **Extraction of FAMES:** After cooling, add hexane and water to the reaction mixture. The upper hexane layer containing the FAMES is collected.

- **Washing and Drying:** The hexane layer is washed with water to remove any remaining acid and then dried over anhydrous sodium sulfate.
- **Sample Preparation:** The hexane is evaporated, and the resulting FAMES are redissolved in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the FAMES, including **Methyl 14-methylpentadecanoate**.

Typical GC-MS Parameters:

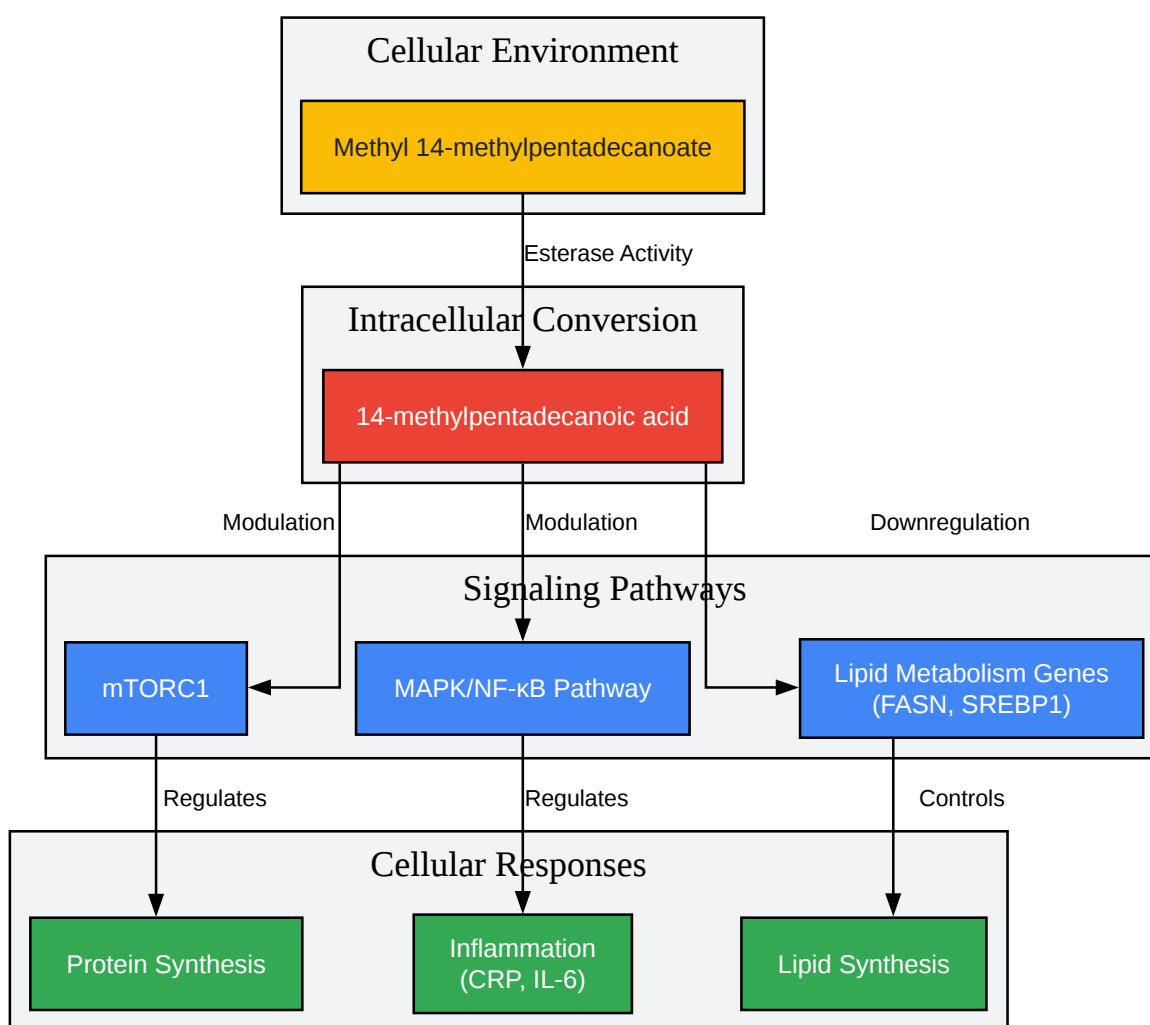
- **Gas Chromatograph:** Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).
- **Carrier Gas:** Helium at a constant flow rate.
- **Injector:** Split/splitless injector, with an injection volume of 1 μL .
- **Oven Temperature Program:** A temperature gradient is used to separate the FAMES based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.
- **Mass Spectrometer:** Operated in electron ionization (EI) mode.
- **Scan Range:** Typically from m/z 40 to 550.
- **Identification:** Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
- **Quantification:** The concentration of **Methyl 14-methylpentadecanoate** is determined by comparing its peak area to that of an internal standard of known concentration.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways of **Methyl 14-methylpentadecanoate** are limited, research on its parent acid, 14-methylpentadecanoic acid, and other branched-chain fatty acids (BCFAs) provides valuable insights into its potential biological roles.

Proposed Influence on Cellular Signaling

Branched-chain fatty acids have been shown to modulate key signaling pathways involved in metabolism and inflammation. The diagram below illustrates a potential mechanism by which 14-methylpentadecanoic acid (and by extension, its methyl ester) may influence cellular processes.

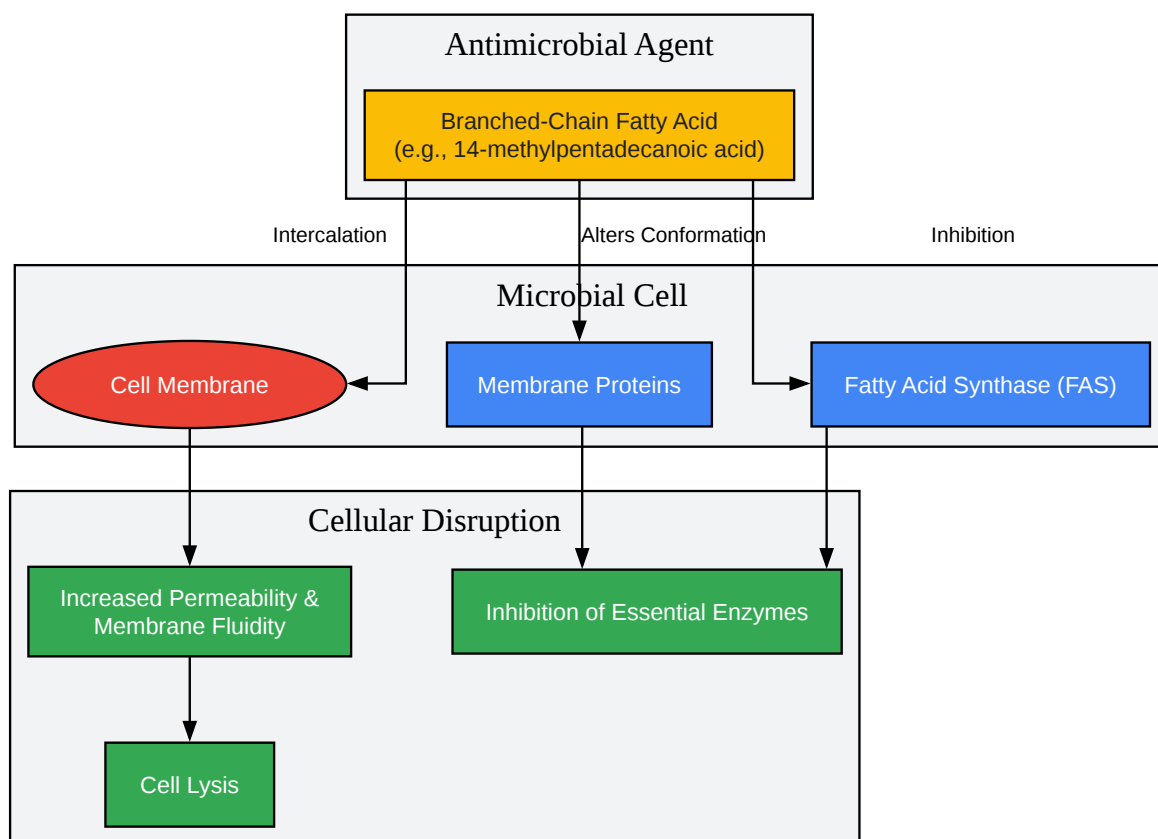


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Proposed modulation of cellular signaling pathways by 14-methylpentadecanoic acid.

Antimicrobial and Antifungal Mechanisms of Action

Fatty acids, including branched-chain variants, are known to possess antimicrobial and antifungal properties. The primary mechanism is believed to be the disruption of the microbial cell membrane.



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Proposed antimicrobial/antifungal mechanism of action for branched-chain fatty acids.

Conclusion

Methyl 14-methylpentadecanoate is a naturally occurring branched-chain fatty acid methyl ester found in a variety of organisms. While quantitative data is still limited for some sources, established analytical protocols allow for its reliable identification and quantification. Preliminary

evidence suggests that this compound, likely through its conversion to 14-methylpentadecanoic acid, may play a role in modulating key cellular signaling pathways related to metabolism and inflammation. Furthermore, its structural class suggests potential antimicrobial and antifungal activities, primarily through membrane disruption. Further research is warranted to fully elucidate the biological functions and therapeutic potential of **Methyl 14-methylpentadecanoate**.

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